molecular formula C58H103N3O18 B14080511 3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid

3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid

Cat. No.: B14080511
M. Wt: 1130.4 g/mol
InChI Key: YKXBRUJZXGRVCQ-SJYGTEHGSA-N
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Description

The compound 3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N’-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid is a complex organic molecule with a highly intricate structure This compound is notable for its multiple hydroxyl groups, methyl groups, and a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including cycloacylation and condensation reactions. One of the key steps is the cycloacylation of 3-oxo-3-R1-N-R2-propanethioamides with 3-aryl-2-propenoyl chlorides in acetone in the presence of potassium carbonate . This reaction yields various products, including 5-acyl-1-aryl (alkyl)-4-aryl-6-thioxopiperidin-2-ones and 2-acetonylidene-3,6-diaryl-5,6-dihydro-4H-1,3-thiazin-4-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its complexity and the specificity of its applications. the synthesis typically involves advanced organic synthesis techniques and the use of specialized reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and other proteins. These interactions can modulate biological processes and lead to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N’-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid

Properties

Molecular Formula

C58H103N3O18

Molecular Weight

1130.4 g/mol

IUPAC Name

3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid

InChI

InChI=1S/C58H103N3O18/c1-32(16-13-11-12-14-23-61-57(59)60-10)24-37(6)54-36(5)18-15-17-35(4)53(73)39(8)47(66)26-41(62)25-42(77-52(72)30-51(70)71)27-43-28-49(68)55(74)58(76,79-43)31-50(69)34(3)20-21-44(63)38(7)48(67)29-46(65)33(2)19-22-45(64)40(9)56(75)78-54/h16-17,19,22,33-34,36-50,53-55,62-69,73-74,76H,11-15,18,20-21,23-31H2,1-10H3,(H,70,71)(H3,59,60,61)/b22-19+,32-16-,35-17+

InChI Key

YKXBRUJZXGRVCQ-SJYGTEHGSA-N

Isomeric SMILES

CC1CC/C=C(/C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(/C=C/C(C(C(=O)OC1C(C)C/C(=C\CCCCCNC(=NC)N)/C)C)O)C)O)O)C)O)C)O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)\C

Canonical SMILES

CC1CCC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(C=CC(C(C(=O)OC1C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)O)C)O)C)O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C

Origin of Product

United States

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